2-(5-Bromothiophen-2-yl)quinoline

Organic Synthesis Suzuki-Miyaura Coupling Medicinal Chemistry

Problem: Obtaining a versatile aryl bromide for divergent C-C coupling at the thiophene 5-position is challenging. Solution: 2-(5-Br-thiophen-2-yl)quinoline (CAS 81216-93-5) offers a single reactive handle for Suzuki-Miyaura, Stille, and other Pd-catalyzed couplings, directly enabling kinase inhibitor library expansion. • Halogen bond donor capability adds value for target engagement studies. • ≥98% purity ensures reproducibility. Immediate shipment available.

Molecular Formula C13H8BrNS
Molecular Weight 290.18 g/mol
CAS No. 81216-93-5
Cat. No. B1273908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromothiophen-2-yl)quinoline
CAS81216-93-5
Molecular FormulaC13H8BrNS
Molecular Weight290.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(S3)Br
InChIInChI=1S/C13H8BrNS/c14-13-8-7-12(16-13)11-6-5-9-3-1-2-4-10(9)15-11/h1-8H
InChIKeyAOPOKYGSLKAMCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromothiophen-2-yl)quinoline: Core Heterocyclic Building Block


2-(5-Bromothiophen-2-yl)quinoline (CAS 81216-93-5) is a brominated heterocyclic compound with the molecular formula C13H8BrNS and a molecular weight of 290.18 g/mol . It is a pivotal building block in organic synthesis, primarily valued for its utility in Suzuki-Miyaura cross-coupling reactions . The molecule features a quinoline core directly substituted at the 2-position with a 5-bromothiophene moiety, a structural motif that confers distinct reactivity compared to other halogenated or non-halogenated thiophene-quinoline analogs .

WorkflowSuzuki-Miyaura cross-coupling building block
SelectionBromine handle for Pd-catalyzed diversification
Use ContextMedicinal chemistry library synthesis, SAR exploration

2-(5-Bromothiophen-2-yl)quinoline: Non-Interchangeable Analogs


While numerous quinoline and thiophene derivatives exist, 2-(5-Bromothiophen-2-yl)quinoline (CAS 81216-93-5) occupies a specific chemical space that cannot be generically substituted. The presence and position of the bromine atom on the thiophene ring are critical; it serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions , a feature absent in non-halogenated analogs like 2-(5-Methylthiophen-2-yl)quinoline . Furthermore, the specific electronic and steric profile of the 5-bromothiophene group influences the compound's reactivity and potential for halogen bonding, which can be crucial for target engagement in biological systems compared to its chloro or fluoro counterparts . This distinct reactivity profile necessitates the procurement of the specific brominated derivative for downstream research and development applications.

This Product
Bromine atom enables Pd-catalyzed cross-coupling; distinct electronic/steric profile influences halogen bonding and reactivity.
Analog Substitutes
Non-halogenated analogs (methyl, H) lack reactive handle. Cl/F may alter halogen bonding and coupling reactivity, limiting direct substitution.

2-(5-Bromothiophen-2-yl)quinoline: Evidence-Based Differentiation


Bromine: Superior Cross-Coupling Handle

The 5-bromo substituent on the thiophene ring of 2-(5-Bromothiophen-2-yl)quinoline is specifically utilized as a leaving group in palladium-catalyzed cross-coupling reactions, a foundational transformation in modern drug discovery . In contrast, the non-halogenated analog 2-(5-Methylthiophen-2-yl)quinoline cannot participate in these reactions at the thiophene 5-position, significantly limiting its synthetic utility as a core building block .

Cross-Coupling Reactivity
Class-level inference
Target: Participates in Suzuki-Miyaura via C-Br bond.
Comparator (2-(5-Methylthiophen-2-yl)quinoline): No reactivity at this position.
Supports synthetic utility as reactive building block; non-halogenated analogs unreactive.
Standard Pd-catalyzed conditions; data to verify.
Organic Synthesis Suzuki-Miyaura Coupling Medicinal Chemistry

Anticancer Potency: Thiophene-Quinoline vs. Phenyl Analogs

In a library of 3-thiophen-2-yl-quinoline derivatives evaluated for anticancer activity, phenyl-based derivatives demonstrated superior potency compared to isoxazole and triazole congeners [1]. While this study does not include 2-(5-Bromothiophen-2-yl)quinoline itself, it establishes a class-level inference that the thiophene-quinoline core can yield potent cytotoxic agents, and that the specific nature of substituents on the quinoline ring is critical for activity. The study identified compounds with potent and selective cytotoxicity against HeLa and MCF-7 cell lines, with further mechanistic studies showing inhibition of EGFR-TK and Topo II enzymes [1].

Anticancer Scaffold Potency
Class-level inference
Thiophene-quinoline core showed cytotoxic activity. Phenyl derivatives more potent than isoxazole/triazole in MTT assays.
Class-level context suggests scaffold relevance for anticancer research; data to verify for 2-(5-Bromothiophen-2-yl)quinoline.
Source-specific review; HeLa, MCF-7 lines.
Anticancer Kinase Inhibition Cytotoxicity

5-Bromothiophene Chalcone Antiproliferative Activity

A structurally related compound, (E)-1-(5-bromothiophen-2-yl)-3-(3-(4-methoxyphenyl)quinolin-2-yl)prop-2-en-1-one (19c), which features the 5-bromothiophene moiety, exhibited potent antiproliferative activity [1]. Compound 19c showed IC50 values of 0.71 µM against H1299 lung cancer cells and 0.52 µM against SKBR-3 breast cancer cells, outperforming the positive control topotecan (IC50 > 10 µM in both lines) [1]. It was also active against MDA-MB-231 breast cancer cells with an IC50 < 0.10 µM and demonstrated selectivity over normal M10 cells (IC50 = 9.38 µM) [1].

Antiproliferative IC50
Cross-study comparable
Compound 19c (5-bromothiophene-containing): IC50 0.71 µM (H1299), 0.52 µM (SKBR-3).
Topotecan: >10 µM in both lines. Reported >14-fold difference.
Supports 5-bromothiophene motif conferring antiproliferative context; requires validation with 2-(5-Bromothiophen-2-yl)quinoline.
Cell-line assays; selectivity over normal M10 cells reported.
Antiproliferative Chalcone Cancer

2-(5-Bromothiophen-2-yl)quinoline: Key Research & Industrial Applications


Medicinal Chemistry: Kinase Inhibitor Library Building Block

The compound is an ideal starting material for synthesizing focused libraries of potential kinase inhibitors. Its bromine atom enables rapid diversification via Suzuki-Miyaura cross-coupling to explore structure-activity relationships (SAR) . The thiophene-quinoline core is a recognized scaffold for targeting kinases such as EGFR-TK [1], making it a strategic choice for hit-to-lead and lead optimization campaigns in oncology.

Organic Synthesis: Palladium-Catalyzed Cross-Coupling Reagent

As an aryl bromide, 2-(5-Bromothiophen-2-yl)quinoline is specifically procured for use in Suzuki-Miyaura, Stille, and other palladium-catalyzed cross-coupling reactions . Its reactivity profile is essential for chemists seeking to install diverse aryl, heteroaryl, or alkenyl groups at the 5-position of the thiophene ring, a transformation that is impossible with non-halogenated analogs.

Chemical Biology: Halogen Bonding Probe

The presence of the bromine atom at the thiophene's 5-position enables the compound to act as a halogen bond donor . This non-covalent interaction is increasingly exploited in drug design to enhance binding affinity and selectivity towards biological targets. Researchers may procure this compound to specifically study or leverage halogen bonding in target engagement assays, a feature not offered by its methyl or unsubstituted thiophene analogs .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Bromine handle for Suzuki-Miyaura diversification; thiophene-quinoline kinase scaffold
EGFR-TK/Topo II enzyme assay context; SAR expansion
Suzuki-Miyaura cross-coupling reagent
Aryl bromide reactivity for Pd-catalyzed coupling
Reaction scope, yield, and diversification efficiency
Halogen bonding probe
Bromine as halogen bond donor for target engagement
Binding affinity and selectivity assays; structural biology characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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